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Compound of Interest

Compound Name: ABT-767

Cat. No.: B1574550

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of
action, and clinical development of ABT-767, a potent, orally available inhibitor of poly(ADP-
ribose) polymerase (PARP) 1 and 2. This document is intended to serve as a resource for
researchers and professionals in the field of oncology and drug development, offering detailed
insights into the pre-clinical and clinical data available for this compound.

Introduction to ABT-767

ABT-767 is an investigational small molecule inhibitor of PARP-1 and PARP-2, enzymes that
play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision
repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair pathways, such
as homologous recombination (HR) due to mutations in BRCAL or BRCAZ2, the inhibition of
PARP leads to the accumulation of unrepaired DNA damage, resulting in synthetic lethality and
tumor cell death. ABT-767 has demonstrated single-agent anti-tumor activity in preclinical
models and clinical trials, particularly in patients with tumors harboring BRCA mutations.[2][3]

Discovery and Synthesis Pathway

While the detailed discovery and specific synthesis pathway of ABT-767 are not extensively
disclosed in publicly available literature, it is the result of dedicated medicinal chemistry efforts
by AbbVie to identify potent and selective PARP inhibitors. The development of such inhibitors
typically involves the screening of compound libraries, followed by lead optimization through
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the study of structure-activity relationships (SAR) to enhance potency, selectivity, and
pharmacokinetic properties.

A specific, detailed synthesis pathway for ABT-767 has not been identified in the reviewed
scientific literature and patent databases.

Mechanism of Action

ABT-767 is a competitive inhibitor of PARP-1 and PARP-2, binding to the nicotinamide adenine
dinucleotide (NAD+) binding site of the enzymes. This inhibition prevents the synthesis of
poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins
to the site of DNA damage. The resulting accumulation of unrepaired single-strand breaks
leads to the formation of cytotoxic double-strand breaks during DNA replication, which cannot
be repaired efficiently in cancer cells with homologous recombination deficiency (HRD), such
as those with BRCA1/2 mutations. This selective targeting of HRD cancer cells is the basis of
the synthetic lethality induced by PARP inhibitors like ABT-767.
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Mechanism of Action of ABT-767.

Preclinical and Clinical Data
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Preclinical Profile

ABT-767 is a potent inhibitor of PARP-1 and PARP-2 with high affinity.

Parameter Value
PARP-1 Ki 0.47 nM[2][3]
PARP-2 Ki 0.85 nM[2][3]

Phase 1 Clinical Trial (NCT01339650)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety,
pharmacokinetics, and preliminary efficacy of ABT-767 in patients with advanced solid tumors,
particularly those with BRCA1/2 mutations and high-grade serous ovarian, fallopian tube, or

primary peritoneal cancer.

Parameter Description

_ Phase 1, open-label, non-randomized, dose-
Study Design .
escalation.

Patients with advanced solid tumors with

BRCAL1/2 mutations or high-grade serous

Patient Population ) ) ) ]
ovarian, fallopian tube, or primary peritoneal

cancer.
Number of Patients 93
Primary Diagnoses 80 with ovarian cancer.

) Oral administration, once or twice daily in 28-
Dosage Regimen
day cycles.

ABT-767 demonstrated dose-proportional pharmacokinetics.
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PK Parameter

Value

Dose Proportionality

Up to 500 mg BID[2][3]

Half-life (t1/2)

~2 hours[2][3]

Food Effect

No significant effect on bioavailability[2][3]

The recommended Phase 2 dose (RP2D) was established at 400 mg twice daily (BID).

Adverse Event Profile

Details

Recommended Phase 2 Dose (RP2D)

400 mg BID[2][3]

Most Common Grade 3/4 Treatment-Related

Adverse Events

Nausea, fatigue, decreased appetite, and

anemia[2][3]

Dose-Dependent Toxicity

Anemia showed a dose-dependent increase[2]

[3]

ABT-767 showed promising single-agent activity in the studied patient population.

Efficacy Endpoint

Result

Objective Response Rate (ORR) by RECIST 1.1

(all evaluable patients)

219% (17/80)[2][3]

ORR by RECIST 1.1 (evaluable ovarian cancer

patients)

20% (14/71)[2][3]

ORR by RECIST 1.1 and/or CA-125 (ovarian

cancer patients)

30% (24/80)[2][3]

Median Progression-Free Survival (PFS) in

HRD positive ovarian cancer patients

6.7 months|[3]

Median PFS in HRD negative ovarian cancer

patients

1.8 months[3]
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Experimental Protocols
Phase 1 Clinical Trial Protocol (NCT01339650)

Objective: To determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and
recommended Phase 2 dose (RP2D) of ABT-767.

Methodology:

« Patient Enrollment: Patients with advanced solid tumors with confirmed BRCA1/2 mutations
or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer were enrolled.

e Dose Escalation: ABT-767 was administered orally at escalating doses, starting from 20 mg
once daily up to 500 mg twice daily, in 28-day cycles until disease progression or
unacceptable toxicity.

o Pharmacokinetic Sampling: Blood samples were collected at multiple time points post-dosing
on specified days of the first cycle to determine the pharmacokinetic profile of ABT-767.

» Safety Monitoring: Patients were monitored for adverse events throughout the study, with
DLTs assessed during the first cycle.

o Efficacy Assessment: Tumor responses were evaluated every two cycles using Response
Evaluation Criteria in Solid Tumors (RECIST 1.1) and/or cancer antigen 125 (CA-125) levels
for ovarian cancer patients.
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Phase 1 Clinical Trial Workflow.

Conclusion

ABT-767 is a potent, oral PARP-1/2 inhibitor with a manageable safety profile and
demonstrated single-agent efficacy in patients with advanced solid tumors, particularly those
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with homologous recombination deficiencies. The findings from the Phase 1 clinical trial
support its further development in this patient population. Future research will likely focus on
confirming its efficacy in larger, randomized trials and exploring its potential in combination with
other anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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